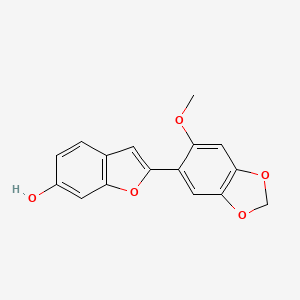

6-Benzofuranol, 2-(6-methoxy-1,3-benzodioxol-5-yl)-

Overview

Description

“6-Benzofuranol, 2-(6-methoxy-1,3-benzodioxol-5-yl)-” is a chemical compound. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

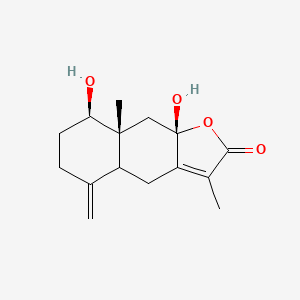

The molecular formula of “6-Benzofuranol, 2-(6-methoxy-1,3-benzodioxol-5-yl)-” is C16H12O5 . The average mass is 284.263 Da and the monoisotopic mass is 284.068481 Da .Scientific Research Applications

Crystallographic Studies

6-Benzofuranol derivatives have been studied for their crystallographic properties. For example, a compound related to 6-Benzofuranol showed a half-chair conformation in its furan ring and a semi-quinone ring that is slightly non-planar (Song, Fronczek, & Fischer, 2001).

Synthesis and Structure Elucidation

New derivatives of 6-Benzofuranol have been synthesized and their structures elucidated using spectroscopic methods. For instance, four new benzofurans were isolated from the seeds of Styrax perkinsiae, demonstrating the potential for structural diversity in this compound class (Li et al., 2005).

Antibacterial Activity

Some derivatives of 6-Benzofuranol have been synthesized and tested for their antibacterial properties. Egonol derivatives, for example, showed varying degrees of antibacterial activity against several bacterial strains (Emirdağ Oztürk, Akgül, & Anıl, 2008).

Supramolecular Chemistry

The compound's ability to form strong hydrogen-bonded supramolecular architectures has been demonstrated, highlighting its potential in the field of supramolecular chemistry (Yakalı, Öztürk, & Aygün, 2017).

Polarized Molecular-Electronic Structures

Studies have shown that certain derivatives of 6-Benzofuranol exhibit polarized molecular-electronic structures, which could be significant for electronic and photonic applications (Low et al., 2004).

Imaging Agents for Alzheimer’s Disease

Derivatives of 6-Benzofuranol have been explored as potential imaging agents for detecting amyloid plaques in Alzheimer’s disease, highlighting their application in neurodegenerative disease research (Labib, 2013).

Anti-HIV and Antitumor Activities

New benzofuran derivatives have been synthesized and evaluated for their anti-HIV and antitumor activities, showing promise in therapeutic applications (Mubarak et al., 2007).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(6-methoxy-1,3-benzodioxol-5-yl)-1-benzofuran-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-18-13-7-16-15(19-8-20-16)6-11(13)14-4-9-2-3-10(17)5-12(9)21-14/h2-7,17H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBRBJZDJUDCQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1C3=CC4=C(O3)C=C(C=C4)O)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

211568-86-4 | |

| Record name | Cicerfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211568864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(2-Carboxy-4,4-difluoropyrrolidin-1-yl)methyl]-decahydroisoquinoline-3-carboxylic acid](/img/structure/B1249442.png)

![(3S)-8-hydroxy-3-(hydroxymethyl)-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione](/img/structure/B1249447.png)

![[3-[(3-Formamido-2-hydroxybenzoyl)amino]-2,6,8-trimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate](/img/structure/B1249457.png)

![2,3-dihydro-7-methyl-9-phenyl-1H-pyrazolo[1,2-a]indazolium bromide](/img/structure/B1249460.png)